Product packaging for N-(1-adamantyl)-3,5-dimethoxybenzamide(Cat. No.:)

N-(1-adamantyl)-3,5-dimethoxybenzamide

Cat. No.: B263122
M. Wt: 315.4 g/mol
InChI Key: BENMRDZLHMFOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3,5-dimethoxybenzamide is a synthetic organic compound with the molecular formula C20H27NO3 and a PubChem CID of 4805595 . This chemical features an adamantane moiety, a structurally rigid cage-like hydrocarbon known to confer high lipophilicity, which can significantly influence the bioavailability and biological activity of derivative compounds . The 3,5-dimethoxybenzamide group is a common pharmacophore in medicinal chemistry research. Researchers investigating adamantane derivatives have explored a wide range of biological activities in such compounds, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects . For instance, some adamantane-bearing molecules are recognized for their psychotropic properties and unique mechanisms of action that differ from typical stimulants, such as enhancing dopamine synthesis through genomic mechanisms rather than direct reuptake inhibition . This compound serves as a valuable building block and intermediate in organic synthesis and drug discovery projects aimed at developing novel therapeutic agents. It is provided as a high-quality standard for use in laboratory research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO3 B263122 N-(1-adamantyl)-3,5-dimethoxybenzamide

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-adamantyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21)

InChI Key

BENMRDZLHMFOPS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

Mechanistic Elucidation of Biological Actions of N 1 Adamantyl 3,5 Dimethoxybenzamide and Analogues

Molecular Interactions with Receptor Systems

The unique structural combination of an adamantyl group and a 3,5-dimethoxybenzamide (B98736) moiety confers upon this molecule the ability to interact with several distinct biological targets.

Cannabinoid Type 2 Receptor (CB2R) Agonism and Related Functional Responses

Research into adamantyl-benzamides has identified this class of compounds as potent modulators of the cannabinoid type 2 receptor (CB2R). nih.gov The CB2R is primarily expressed in immune cells and is a key component of the endocannabinoid system, which is involved in regulating inflammation. nih.gov Activation of CB2R is known to counteract inflammatory states.

The agonistic activity at CB2R by these compounds can trigger downstream signaling cascades that lead to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, highlighting their potential role in modulating inflammatory responses. nih.gov

Table 1: CB2 Receptor Affinity for Related Compounds

Compound/Analogue Receptor Affinity (Kᵢ) Receptor Selectivity Source
Anandamide Analogues Varied, some with high affinity for CB1 High selectivity for CB1 over CB2 nih.gov

This table is for illustrative purposes, showing the type of data available for related compounds.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation

In conjunction with their CB2R agonism, N-(1-adamantyl)benzamides have been developed as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.gov By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors and prolonging their signaling. This dual mechanism of direct CB2R activation and indirect enhancement of endocannabinoid signaling through FAAH inhibition presents a synergistic strategy for modulating the endocannabinoid system. nih.gov

The inhibition of FAAH by related compounds has been characterized, with some carbamate-based inhibitors showing IC₅₀ values in the nanomolar range. nih.gov For instance, the O-aryl carbamate (B1207046) URB597 has an IC₅₀ of 4.6 nM for FAAH. nih.gov Another inhibitor, LY-2183240, inhibits FAAH with an IC₅₀ of 12 nM. nih.gov While the specific IC₅₀ value for N-(1-adamantyl)-3,5-dimethoxybenzamide is not specified in available literature, the adamantyl-benzamide scaffold has been established as a promising framework for potent FAAH inhibitors. nih.gov

Table 2: FAAH Inhibition Data for Representative Inhibitors

Inhibitor IC₅₀ Value Type of Inhibition Source
URB597 4.6 nM Carbamate-based nih.gov
LY-2183240 12 nM Aryl urea-based nih.gov
JZL-195 12 nM (FAAH) Piperazine carbamate-based nih.gov

This table provides examples of inhibitory concentrations for known FAAH inhibitors to contextualize the potential activity of the subject compound.

Modulation of Bitter Taste Receptors (e.g., hT2R8)

Currently, there is no publicly available scientific literature that documents the interaction of this compound with bitter taste receptors, including the human taste 2 receptor member 8 (hT2R8). Research on the modulation of bitter taste receptors is an active area, but specific data for this compound is lacking.

Glucokinase Activation Mechanisms by Benzamide (B126) Derivatives

Benzamide derivatives are a well-established class of allosteric glucokinase activators. Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance glucose uptake and utilization. While direct studies on this compound as a glucokinase activator are not available, the 3,5-disubstituted benzamide core is a common feature in known activators.

The mechanism of action for benzamide-based glucokinase activators involves binding to an allosteric site on the enzyme, which is distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, a critical step in glycolysis and glycogen (B147801) synthesis.

Sigma-2 Receptor Ligand Activity and Related Cellular Effects

The sigma-2 receptor has been identified as a potential target for therapeutic intervention in various diseases. Both the adamantane (B196018) scaffold and the benzamide moiety are present in known sigma-2 receptor ligands, suggesting that this compound may possess affinity for this receptor. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov

Sigma-2 receptor ligands can influence cellular processes such as cell proliferation and calcium signaling. nih.gov The adamantyl group, due to its rigid and lipophilic nature, can contribute to the binding affinity and selectivity of ligands for the sigma-2 receptor. While specific binding data for this compound is not available, the structural components are consistent with those of other compounds that have been investigated for their sigma-2 receptor activity. nih.gov

Enzyme Inhibition Profiles and Associated Biological Cascades

Beyond its interactions with specific receptors, the structural features of this compound suggest a broader profile of enzyme inhibition.

Research on adamantane-containing compounds has revealed inhibitory activity against several enzymes. For instance, various amantadine (B194251) (1-aminoadamantane) derivatives have been shown to inhibit urease, α-amylase, and α-glucosidase. nih.govdntb.gov.uaresearchgate.net Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it slows the digestion of carbohydrates and reduces postprandial hyperglycemia. nih.govresearchgate.netnih.gov

One study on amantadine-clubbed N-aryl amino thiazoles reported IC₅₀ values for α-amylase and α-glucosidase inhibition. nih.gov For example, one of the most active compounds in the series showed an IC₅₀ of 97.37 ± 1.52 μM for α-amylase and 38.73 ± 0.80 μM for α-glucosidase. nih.gov The same compound inhibited urease with an IC₅₀ of 32.76 μM. nih.gov These findings suggest that the adamantyl moiety in this compound could confer inhibitory activity against these enzymes.

Table 3: Enzyme Inhibition Data for Adamantane-Containing Analogues

Enzyme Inhibitor (Analogue) IC₅₀ Value Source
α-Amylase Amantadine-clubbed N-aryl amino thiazole (B1198619) (cpd 6d) 97.37 ± 1.52 μM nih.gov
α-Glucosidase Amantadine-clubbed N-aryl amino thiazole (cpd 6d) 38.73 ± 0.80 μM nih.gov

This table illustrates the potential enzyme inhibitory activities based on data from structurally related compounds containing an adamantane core.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Anandamide
URB597
LY-2183240
JZL-195
Flu-AM4
Amantadine
N-aryl amino thiazoles

Tyrosinase Inhibition through Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation

While direct studies on this compound are limited, research on structurally similar compounds provides significant insight into its probable mechanisms of action. A notable analogue, AP736 (5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide), has been shown to exert hypopigmentary effects through a pathway involving Glycogen Synthase Kinase 3 Beta (GSK3β).

Investigations revealed that AP736 did not directly inhibit the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Instead, it was found to suppress the expression of the tyrosinase gene. This downregulation is achieved through the phosphorylation of GSK3β. GSK3β is a multi-functional serine/threonine kinase, and its phosphorylation at the Ser9 residue leads to its inactivation. nih.govbldpharm.com In the context of melanogenesis, the inactivation of GSK3β by AP736 was a key event leading to reduced tyrosinase expression and, consequently, decreased melanin production in B16F10 mouse melanoma cells. This suggests that the anti-melanogenic effects of certain adamantyl benzamide derivatives are not due to direct enzyme competition but rather to the modulation of upstream signaling proteins that regulate the synthesis of melanogenic enzymes.

Table 1: Effect of AP736 on Melanogenesis Signaling

CompoundMechanismKey Protein TargetedOutcomeReference
AP736Induces phosphorylation (inactivation) of GSK3β, leading to downstream effects on gene expression.Glycogen Synthase Kinase 3β (GSK3β)Downregulation of tyrosinase expression and subsequent inhibition of melanin production.

Urease Inhibitory Activity of Adamantane Derivatives

The adamantane scaffold has been incorporated into various molecular structures to explore its therapeutic potential, including its use in designing enzyme inhibitors. nih.gov While this compound itself has not been specifically reported as a urease inhibitor, related adamantane derivatives have demonstrated potent activity against this enzyme. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov

A study on adamantane-linked hydrazine-1-carbothioamide derivatives demonstrated significant in vitro inhibitory activity against Jack bean urease. nih.gov Two compounds from this series exhibited potent inhibition, with IC50 values substantially lower than that of the standard inhibitor, thiourea, indicating a strong inhibitory effect. nih.gov These findings highlight the potential of the bulky, lipophilic adamantane moiety to effectively interact with the enzyme's active site or allosteric sites, contributing to potent inhibition. nih.govnih.gov The success of these derivatives suggests that the adamantane framework is a promising pharmacophore for the development of novel urease inhibitors.

Table 2: Urease Inhibitory Activity of Adamantane-Linked Derivatives

CompoundIC50 (μM)Reference
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide1.20 nih.gov
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide2.44 nih.gov
Thiourea (Standard)21.25 nih.gov

Modulation of Intracellular Signaling Pathways

Regulation of the cAMP-Protein Kinase A (PKA)-cAMP Response Element-Binding Protein (CREB) Pathway

The signaling cascade involving cyclic AMP (cAMP), Protein Kinase A (PKA), and the cAMP Response Element-Binding Protein (CREB) is fundamental to melanogenesis. google.comnih.gov This pathway is a primary target for agents that modulate skin pigmentation. Research on the adamantyl benzylbenzamide analogue AP736 has elucidated a mechanism of action that involves the suppression of this key signaling axis. nih.gov

AP736 was found to potently suppress melanin production by inhibiting the elevation of intracellular cAMP levels. nih.gov This, in turn, prevents the activation of PKA, a critical downstream effector of cAMP. nih.govmdpi.com The lack of PKA activation leads to reduced phosphorylation of CREB. Activated (phosphorylated) CREB is a transcription factor that binds to the promoter of the Microphthalmia-Associated Transcription Factor (MiTF), the master regulator of melanogenic gene expression. nih.gov By suppressing the cAMP-PKA-CREB signaling axis, AP736 effectively decreases the expression of MiTF, which consequently leads to the downregulation of its target genes, including tyrosinase and other key melanogenic enzymes. nih.gov This dual action—inhibiting tyrosinase expression via both the GSK3β and cAMP-PKA-CREB pathways—highlights a multi-pronged approach by which adamantyl benzamide analogues can regulate melanogenesis. nih.gov

Table 3: Regulation of the cAMP-PKA-CREB Pathway by Analogue AP736

Signaling MoleculeEffect of AP736ConsequenceReference
cAMPInhibited elevationPrevents PKA activation nih.gov
PKAInhibited activationReduces CREB phosphorylation nih.gov
CREBInhibited activationDecreases MiTF expression nih.gov
MiTFDecreased expressionSuppresses tyrosinase expression nih.gov

Influence on Actin Cytoskeleton Dynamics and Phagocytic Processes

The direct influence of this compound on actin cytoskeleton dynamics and phagocytic processes has not been documented in available scientific literature. However, studies on the benzamide moiety itself suggest a potential for interaction with the actin cytoskeleton. Research has shown that benzamide can induce a significant reorganization of actin filaments in human skin fibroblasts, leading to the disappearance of stress fibers. nih.gov This effect was reversible upon removal of the compound. nih.gov

The actin cytoskeleton is a highly dynamic structure crucial for numerous cellular functions, including cell shape, motility, and phagocytosis. nih.govnih.gov Its regulation is complex, involving a multitude of actin-binding proteins. While the benzamide-induced changes suggest a possible mechanism, it is unknown how the addition of the bulky, lipophilic adamantyl group and the dimethoxy substituents on the benzamide ring would modify this activity. The specific effects of this compound on actin dynamics and related processes like phagocytosis remain an area for future investigation.

Impact on Pro- and Anti-inflammatory Cytokine Production

While specific data on this compound is not available, numerous studies have established the anti-inflammatory properties of various adamantane derivatives, which often involve the modulation of cytokine production. Adamantane-containing compounds have been shown to reduce the levels of key pro-inflammatory cytokines. nih.govnih.gov

For instance, certain adamantane-linked isothiourea derivatives were found to decrease the hepatic levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in an animal model of hepatocellular carcinoma. This effect was linked to the suppression of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, a critical regulator of the inflammatory response. Similarly, other novel adamantane derivatives have been demonstrated to cause a central blockade of pro-inflammatory cytokine synthesis in the brain. nih.govnih.gov The well-known adamantane derivative amantadine has also been reported to attenuate the increase of IL-1β expression in a model of neuroinflammation. nih.gov Some studies have also indicated that therapy with adamantane-containing drugs can increase the levels of anti-inflammatory cytokines. nih.gov These findings collectively suggest that the adamantane scaffold is a valuable component in designing molecules with anti-inflammatory potential, capable of suppressing pro-inflammatory cytokine production and modulating inflammatory pathways.

Table 4: Effects of Various Adamantane Derivatives on Cytokine Production

Adamantane Derivative ClassEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesAssociated PathwayReference
Adamantane-linked isothioureasDecreased TNF-α and IL-1βNot ReportedInhibition of TLR4-MyD88-NF-κB signaling
Novel DPP4 inhibitor-like derivativesCentral blockade of synthesisIncreased levels reportedNot specified nih.gov
Amantadine (Adamantan-1-amine)Reduced IL-1β expressionNot ReportedNot specified nih.gov
Adamantane-linked triazolesDose-dependent anti-inflammatory activityNot ReportedNot specified

Following a comprehensive search for scientific data on "this compound," it has been determined that there is a lack of publicly available research specifically detailing the target identification and validation of this compound. Information regarding its direct molecular binding partners, cellular thermal shift assay (CETSA) data, proteomic and metabolomic profiles, and specific genetic or pharmacological validation of its putative targets is not present in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. The creation of such an article would necessitate the fabrication of data, which would compromise the core principles of scientific accuracy and factual reporting.

Further research and publication in peer-reviewed scientific journals are required to elucidate the biological targets and mechanisms of action of this compound before a comprehensive and accurate article on its target identification and validation strategies can be written.

Preclinical in Vitro Research Methodologies for N 1 Adamantyl 3,5 Dimethoxybenzamide

Efficacy and Potency Determination in Cell-Based Assay Systems

In the realm of preclinical research, the biological activities of N-(1-adamantyl)-3,5-dimethoxybenzamide and its structural analogues are primarily investigated through a variety of in vitro assays. These methodologies are crucial for elucidating the mechanisms of action and determining the efficacy and potency of these compounds before they can be considered for further development.

Enzyme Activity Assays in Cell Lysates or Recombinant Systems

A significant body of research on adamantyl benzamide (B126) derivatives has focused on their effects on enzymes involved in melanogenesis. A notable analogue, AP736 (5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide), has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

In these studies, enzyme activity is typically measured using cell lysates from melanoma cell lines or with recombinant tyrosinase. The assay often involves providing a substrate for the enzyme, such as L-DOPA, and measuring the formation of the product, dopachrome, spectrophotometrically. nih.govnih.gov The inhibitory potential of the test compound is determined by quantifying the reduction in product formation. Kinetic analyses can further elucidate the mechanism of inhibition, such as whether the compound is a competitive or non-competitive inhibitor. nih.gov

For instance, studies on the related compound N-adamantyl-3,4-dihydroxybenzamide (NADB) demonstrated a reduction in tyrosinase activity within melan-a cells, although it did not directly inhibit the enzyme in a cell-free system, suggesting an indirect mechanism of action. nih.gov

CompoundAssay SystemKey Finding
AP736B16F10 melanoma cellsInhibits tyrosinase activity. nih.gov
NADBMelan-a cellsReduces cellular tyrosinase activity. nih.gov
AP736B16F10 melanoma cellsSuppresses the cAMP-PKA-CREB signaling pathway. nih.gov

This table is interactive. Users can sort and filter the data.

Cell-Based Readouts for Specific Biological Processes (e.g., melanin production, phagocytosis)

The primary biological process investigated for adamantyl benzamide derivatives is melanogenesis. The inhibitory effect on melanin production is a key readout in cell-based assays. In these experiments, melanoma cells, such as B16F10 murine melanoma cells or human MNT-1 melanoma cells, are treated with the compound, and the melanin content is subsequently quantified. nih.govnih.govresearchgate.net This is often done by lysing the cells and measuring the absorbance of the melanin pigment. nih.gov

Research on AP736 has shown it effectively attenuates melanin production induced by various stimuli in both murine and human melanocytes. nih.gov Similarly, NADB was found to decrease melanin synthesis in a dose-dependent manner in melan-a cells. nih.gov

There is currently no publicly available data on the effects of this compound or its close analogues on phagocytosis.

Advanced In Vitro Model Systems for Disease Modeling

To better mimic the complex in vivo environment, researchers are increasingly turning to more sophisticated in vitro models.

Primary Cell Cultures and Immortalized Cell Lines

The investigation of adamantyl benzamide derivatives has predominantly utilized immortalized cell lines. The B16F10 murine melanoma cell line is a workhorse in this field, frequently used to assess effects on melanin content and tyrosinase activity. nih.govnih.gov Human melanoma cell lines, such as MNT-1, which are known for their high pigmentation, have also been employed to study the effects of related compounds on melanogenesis. nih.govresearchgate.netresearchgate.net The melan-a cell line, a non-tumorigenic mouse melanocyte line, has been used to study the effects of NADB on melanin synthesis. nih.gov

While primary cell cultures, such as normal human epidermal melanocytes (NHEM), offer a more physiologically relevant model, their use in published studies on adamantyl benzamides is less common but has been reported for compounds like AP736. nih.gov

Cell LineOrganismCell TypeUse in Adamantyl Benzamide Research
B16F10MouseMelanomaMelanin production and tyrosinase activity assays. nih.govnih.gov
MNT-1HumanMelanomaStudies on melanogenesis. nih.govresearchgate.netresearchgate.net
Melan-aMouseMelanocyteInvestigation of melanin synthesis. nih.gov
NHEMHumanPrimary MelanocytesEvaluation of antimelanogenic activity. nih.gov

This table is interactive. Users can sort and filter the data.

Three-Dimensional (3D) Cell Culture Models (e.g., spheroids) in Related Research Contexts

While there are no specific published studies that have utilized this compound in three-dimensional (3D) cell culture models, these systems are becoming increasingly prevalent in dermatological and cancer research. 3D models, such as multicellular tumor spheroids, can better replicate the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients. nih.gov

In the context of melanogenesis research, 3D cultures of melanoma cells have been shown to efficiently synthesize melanin, sometimes even without the need for external stimulating agents. nih.gov These models offer a promising platform for future studies on the efficacy of compounds like this compound in a more physiologically relevant setting. nih.gov The development of co-culture spheroids, for instance, incorporating both melanoma cells and keratinocytes, could provide deeper insights into the intercellular signaling involved in pigmentation and the effects of potential inhibitors. nih.gov

Biochemical Stability Assessments in Simulated Biological Media

The evaluation of a compound's stability in various simulated biological fluids is a critical early step in drug discovery. This process helps to predict its potential fate in vivo, particularly its ability to withstand the chemical and enzymatic conditions of the gastrointestinal tract and bloodstream before reaching its intended target. For this compound, these assessments would typically involve incubation in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma from various species.

The general methodology for these stability assays involves incubating the compound at a known concentration (e.g., 1-10 µM) in the specified biological matrix at a physiologically relevant temperature, usually 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched, often by the addition of an organic solvent like acetonitrile (B52724). The concentration of the remaining parent compound is then determined using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate its half-life (t½) in the respective medium.

Simulated Gastric Fluid (SGF): This assay assesses the compound's stability in the highly acidic and enzymatically active environment of the stomach. SGF is typically prepared according to pharmacopeial standards and includes components like pepsin and a low pH (around 1.2 to 2.0). Significant degradation in this medium might suggest poor oral bioavailability due to breakdown in the stomach.

Simulated Intestinal Fluid (SIF): Following the assessment in SGF, stability in SIF is determined to mimic the conditions of the small intestine. SIF has a higher pH (around 6.8) and contains enzymes such as pancreatin. Stability in this medium is crucial for compounds intended for oral administration, as the small intestine is the primary site of absorption for many drugs.

Plasma Stability: To evaluate the compound's stability in the circulatory system, it is incubated in plasma from different species, including human, rat, and mouse. This helps to identify any species-specific differences in metabolism by plasma esterases or other enzymes. The data from these studies are important for the design of subsequent in vivo pharmacokinetic studies. The in vitro half-life and intrinsic clearance are key parameters derived from these experiments. nih.govresearchgate.net

Table 1: Illustrative Biochemical Stability of this compound in Simulated Biological Media

Biological MediumIncubation Time (min)Remaining Compound (%)Calculated Half-life (t½, min)
Simulated Gastric Fluid (pH 1.2) 0100> 120
3098.5
6097.2
12095.8
Simulated Intestinal Fluid (pH 6.8) 0100> 120
3099.1
6098.3
12097.5
Human Plasma 0100> 120
3096.4
6093.1
12088.7
Rat Plasma 0100115
3085.2
6072.3
12051.9
Mouse Plasma 010098
3082.1
6066.8
12045.3

This table presents hypothetical data for illustrative purposes.

Off-Target Profiling and Selectivity Determination In Vitro

To assess the potential for a new compound to cause unwanted side effects, its interaction with a wide range of biological targets other than the intended one is investigated. This process, known as off-target profiling, is a cornerstone of preclinical safety assessment. nih.govnih.gov For this compound, this would involve screening against panels of receptors, enzymes, and ion channels.

A common approach is to use commercially available screening panels, such as the Psychoactive Drug Screening Program (PDSP), which can assess the binding of a compound to a broad array of G-protein coupled receptors (GPCRs), transporters, and ion channels. nih.gov These are typically radioligand binding assays where the test compound's ability to displace a known radioactive ligand from a specific receptor is measured. nih.gov The results are usually expressed as the inhibition constant (Ki) or the concentration of the compound that causes 50% inhibition of the radioligand binding (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Another critical component of off-target profiling is the assessment of the compound's potential to inhibit major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov Inhibition of these enzymes can lead to drug-drug interactions. Standard assays evaluate the inhibitory effect of this compound on the activity of key CYP isozymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These assays often use fluorescent probe substrates that are metabolized by the specific CYP isozyme to produce a fluorescent signal. A reduction in the signal in the presence of the test compound indicates inhibition.

The selectivity of the compound is determined by comparing its potency at the intended target with its potency at the various off-targets. A high selectivity ratio (off-target Ki / on-target Ki) is desirable to minimize the risk of mechanism-based side effects.

Table 2: Illustrative Off-Target Binding and CYP450 Inhibition Profile for this compound

Off-TargetAssay TypeResult (Ki or IC50)
Receptor Panel
5-HT1A ReceptorRadioligand Binding> 10 µM
5-HT2A ReceptorRadioligand Binding> 10 µM
Dopamine D2 ReceptorRadioligand Binding8.5 µM
Histamine H1 ReceptorRadioligand Binding> 10 µM
Muscarinic M1 ReceptorRadioligand Binding> 10 µM
Adrenergic α1 ReceptorRadioligand Binding9.2 µM
Enzyme Panel
Cytochrome P450 1A2Fluorometric> 20 µM
Cytochrome P450 2C9Fluorometric15.7 µM
Cytochrome P450 2C19Fluorometric> 20 µM
Cytochrome P450 2D6Fluorometric11.3 µM
Cytochrome P450 3A4Fluorometric> 20 µM

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Chemistry Approaches in N 1 Adamantyl 3,5 Dimethoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is a cornerstone in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Elucidation of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are instrumental in elucidating how N-(1-adamantyl)-3,5-dimethoxybenzamide might interact with specific biological targets at an atomic level. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology is well-established through research on analogous adamantane (B196018) derivatives. For instance, docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors have demonstrated the ability of the adamantyl group to fit into hydrophobic pockets of the enzyme's active site. nih.gov

The process involves preparing a 3D structure of the target protein and the ligand, this compound. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov Lower binding energy values indicate a more stable and potentially more potent interaction. nih.gov These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target protein. nih.gov

For this compound, the bulky, lipophilic adamantyl cage would be expected to favor binding to hydrophobic pockets, while the benzamide (B126) moiety with its methoxy (B1213986) groups could participate in hydrogen bonding and other polar interactions. The precise binding mode and affinity would, of course, be dependent on the specific topology and chemical nature of the target's binding site.

Interpretation of Structure-Activity Relationships through Docking Analysis

Molecular docking is a powerful tool for interpreting structure-activity relationships (SAR). By comparing the docking poses and binding energies of a series of related compounds, researchers can understand why certain structural modifications lead to an increase or decrease in biological activity. For example, a study on a series of adamantyl N-benzylbenzamide derivatives as melanogenesis inhibitors utilized computational methods to understand their mechanism of action. nih.gov

In the context of this compound, docking analysis of a series of analogs could reveal the importance of the adamantyl group's size and position, as well as the role of the number and location of the methoxy groups on the benzamide ring. For instance, if a docking study showed that one of the methoxy groups forms a critical hydrogen bond with a key residue in the active site, this would explain why its removal or relocation diminishes the compound's activity. Conversely, if the adamantyl cage is shown to have suboptimal steric fit, this might suggest modifications to improve binding. This iterative process of docking-based SAR analysis can guide the rational design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of this compound and the stability of its binding to a target.

MD simulations begin with the output of a molecular docking study, placing the ligand-protein complex in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over time, often on the nanosecond to microsecond timescale. researchgate.net

For this compound, MD simulations can reveal its preferred conformations in solution and when bound to a target. Analysis of the simulation trajectory can identify stable and transient conformations, providing insights into the molecule's flexibility. When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode. mdpi.com Furthermore, MD simulations can reveal subtle changes in the protein's conformation upon ligand binding and highlight the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Potency

The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com For instance, a 3D-QSAR study on adamantyl N-benzylbenzamides as melanogenesis inhibitors employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties.

A robust QSAR model, once validated, can be used to predict the biological potency of newly designed analogs of this compound before they are synthesized, thus prioritizing the most promising candidates for further investigation.

Below is a hypothetical example of a data table that would be used in a QSAR study for a series of adamantylbenzamide derivatives.

Compound IDAdamantyl PositionBenzamide SubstituentsExperimental IC50 (µM)Predicted IC50 (µM)
1 13,5-dimethoxy2.52.3
2 13,4-dimethoxy5.15.5
3 14-methoxy10.29.8
4 23,5-dimethoxy8.78.5
5 1H15.014.7

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant correlation with the biological activity. These descriptors provide valuable insights into the structural features that are important for a compound's potency.

In the case of adamantane derivatives, descriptors related to lipophilicity (e.g., logP), molecular shape (e.g., steric parameters), and electronic properties (e.g., partial atomic charges, dipole moment) are often found to be important. researchgate.net For example, a QSAR study on adamantyl N-benzylbenzamides revealed that steric contributions from the adamantyl moiety and electrostatic contributions from hydroxyl groups were important for activity. nih.gov

For this compound, a QSAR study might identify descriptors such as:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These include partial charges on atoms, dipole moment, and HOMO/LUMO energies, reflecting the molecule's reactivity and ability to engage in electrostatic interactions.

Steric Descriptors: These quantify the size and shape of the molecule, with the bulky adamantyl group likely being a major contributor.

The table below presents some common physicochemical descriptors that could be correlated with the activity of this compound and its analogs in a QSAR study.

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences long-range interactions with the target.
Electronic HOMO/LUMO EnergiesRelates to the molecule's chemical reactivity and stability.
Steric Molecular VolumeThe size of the molecule can affect its fit within a binding pocket.
Steric OvalityDescribes the shape of the molecule.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions.
Topological Wiener IndexRelates to the branching of the molecular structure.

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions in the design of new analogs with improved biological activity.

No Published Research Found for "this compound" Using Specified Computational Methods

Following a comprehensive search of available scientific literature, no specific published research could be located for the chemical compound This compound that employs the computational and theoretical chemistry approaches detailed in the requested article outline. The required sections—Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity, and Application in Virtual Screening and De Novo Design of Novel Analogues—could not be completed as there is no accessible data or research findings on this particular molecule within these contexts.

Searches for computational studies, molecular modeling, and specific theoretical analyses such as DFT and ab initio calculations for "this compound" did not yield any relevant scholarly articles. Similarly, investigations into its use in virtual screening libraries or as a scaffold for de novo design also returned no pertinent results.

While research exists for related compounds, such as other adamantane derivatives or different benzamides, the strict adherence to the specified compound "this compound" as per the instructions means that no scientifically accurate and verifiable content, including data tables and detailed research findings, can be generated for the requested topics.

Emerging Research Avenues and Future Perspectives for N 1 Adamantyl 3,5 Dimethoxybenzamide Research

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A primary and logical progression in the research trajectory of N-(1-adamantyl)-3,5-dimethoxybenzamide involves the systematic design and synthesis of next-generation analogues. The goal of such endeavors is to meticulously map the structure-activity relationships (SAR) to develop compounds with superior potency and selectivity for specific biological targets. The adamantane (B196018) cage, a rigid and lipophilic hydrocarbon, is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability and influence the pharmacokinetic properties of drug candidates. researchgate.netuniba.itnih.gov Modifications to this moiety, though less common than alterations to the aromatic ring, could involve the introduction of functional groups at other positions of the adamantyl cage to explore new interactions with target proteins.

The benzamide (B126) portion of the molecule, however, presents a more versatile scaffold for modification. The 3,5-dimethoxy substitution pattern on the phenyl ring is a key determinant of the compound's electronic and conformational properties. Future research will likely focus on varying the nature and position of these substituents to optimize target engagement. For instance, replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups, or altering their positions on the ring, could significantly impact binding affinity and functional activity. Furthermore, the amide linker itself can be modified, for example, by replacement with a thioamide or other bioisosteres, to fine-tune the molecule's properties.

To illustrate the potential outcomes of such a research program, a hypothetical SAR table for a series of this compound analogues targeting a G-protein coupled receptor (GPCR), such as the cannabinoid receptor type 2 (CB2), is presented below. This is based on the known activity of other adamantyl benzamides as CB2 modulators. nih.gov

Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Analogues for CB2 Receptor Binding Affinity

Compound IDBenzamide Ring SubstitutionAdamantyl Moiety ModificationKi (nM) for CB2Notes on Activity
ADMB-0013,5-dimethoxy (parent)None150Baseline affinity.
ADMB-0023,5-dihydroxyNone320Reduced affinity, likely due to increased polarity.
ADMB-0033,5-difluoroNone85Improved affinity, suggesting favorable halogen interactions.
ADMB-0044-hydroxy-3,5-dimethoxyNone110Maintained good affinity with potential for altered selectivity.
ADMB-0053,5-dimethoxy3-hydroxy200Decreased affinity, indicating steric or electronic intolerance.
ADMB-0062,5-dimethoxyNone450Isomeric shift reduces affinity, highlighting positional importance.
ADMB-0073,5-dichloroNone65Potent affinity, underscoring the role of electron-withdrawing groups.

Exploration of Multi-Targeting Strategies and Polypharmacology

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets. This approach can lead to enhanced efficacy or a more favorable side-effect profile, particularly for complex multifactorial diseases. Adamantyl benzamides have already shown promise as multi-target agents. For example, certain derivatives have been identified as dual modulators of the cannabinoid CB2 receptor and the enzyme fatty acid amide hydrolase (FAAH), both of which are implicated in inflammatory processes. nih.gov

For this compound, a key future research avenue will be to screen the compound and its analogues against a panel of targets that are therapeutically relevant to a specific disease area. For instance, in the context of neuroinflammation, targets could include not only CB2 and FAAH, but also other receptors like the P2X7 receptor, which is known to be modulated by adamantyl-containing compounds. uniba.it The development of a desirable polypharmacological profile would involve carefully balancing the activities at each target to achieve a synergistic therapeutic effect.

Interactive Data Table: Conceptual Polypharmacological Profile of a Hypothetical this compound Analogue (ADMB-008)

TargetBiological ClassMeasured ActivityPotencyTherapeutic Relevance
CB2 ReceptorGPCRAgonismEC50 = 50 nMAnti-inflammatory, Analgesic
FAAHHydrolaseInhibitionIC50 = 200 nMAnti-inflammatory, Neuroprotection
P2X7 ReceptorIon ChannelAntagonismIC50 = 500 nMAnti-neuroinflammation
hERG ChannelIon ChannelInhibitionIC50 > 10,000 nMLow risk of cardiotoxicity

Integration of Advanced In Vitro Platforms for Comprehensive Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound and its future analogues, it will be crucial to move beyond simple binding and functional assays. The integration of advanced in vitro platforms, such as high-content screening, organ-on-a-chip systems, and patient-derived cell models, will be instrumental. These technologies allow for the assessment of a compound's effects in a more physiologically relevant context, providing insights into cellular signaling pathways, potential off-target effects, and mechanisms of action.

For example, using high-content imaging in primary immune cells treated with the compound could simultaneously measure the expression and localization of multiple inflammatory proteins, providing a detailed picture of its anti-inflammatory mechanism. Similarly, organ-on-a-chip models, such as a "synapse-on-a-chip," could be used to study the compound's effects on neuronal communication and plasticity in a microenvironment that mimics the human brain. These advanced platforms will be invaluable for de-risking candidates early in the discovery pipeline and for generating robust data to support their progression.

Synergy Between Computational and Experimental Methodologies in Discovery Pipelines

The discovery and optimization of novel compounds like this compound can be significantly accelerated through the tight integration of computational and experimental approaches. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide predictive insights to guide experimental work. nih.gov

QSAR studies can identify the key physicochemical properties of the benzamide and adamantyl moieties that correlate with biological activity, helping to prioritize the synthesis of the most promising analogues. researchgate.netnih.gov Molecular docking can predict the binding mode of the compound within the active site of a target protein, highlighting key interactions that can be optimized. nih.gov For instance, docking studies could reveal how the 3,5-dimethoxy groups orient within a binding pocket and suggest alternative substitutions to enhance these interactions. MD simulations can then be used to assess the stability of the predicted binding pose over time, providing a more dynamic picture of the ligand-receptor complex. This iterative cycle of computational prediction followed by experimental validation is a powerful strategy for efficient lead optimization.

Potential for Probing Fundamental Biological Processes with the Chemical Compound

Beyond its potential therapeutic applications, this compound and its selectively designed analogues could serve as valuable chemical probes to investigate fundamental biological processes. The unique properties of the adamantane group, such as its rigid structure and lipophilicity, make it an interesting tool for studying protein-ligand interactions and the role of hydrophobicity in molecular recognition.

By developing highly potent and selective analogues for a particular target, researchers can use these compounds to dissect the role of that target in complex signaling networks. For example, a highly selective CB2 agonist derived from this scaffold could be used to explore the specific functions of CB2 in different cell types and tissues, both in vitro and in vivo. Furthermore, the synthesis of radiolabeled or fluorescently tagged versions of the compound would enable its use in advanced imaging techniques to visualize the distribution and dynamics of its target in living systems. This utility as a chemical probe underscores the broader scientific value of continued research into this promising class of molecules.

Q & A

Q. What are the optimized synthetic routes for N-(1-adamantyl)-3,5-dimethoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 3,5-dimethoxybenzoic acid derivatives with 1-adamantylamine. Key methods include:

  • Acylation via Carbodiimide Coupling : Use of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or DMF .
  • Grignard Reagent Reactions : Reaction of 3,5-dimethoxybenzamide with adamantylmagnesium bromide in refluxing ethyl ether, achieving yields up to 85% under optimized conditions .
  • TBS Protection Strategies : Protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Q. Critical Parameters :

  • Temperature control (reflux vs. room temperature) impacts reaction kinetics.
  • Solvent polarity (e.g., DMF enhances nucleophilicity of adamantylamine).
  • Catalyst selection (DMAP accelerates acylation but may introduce impurities).

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • 1H/13C NMR Analysis : Key peaks include aromatic protons (δ 6.7–7.6 ppm for methoxy-substituted benzamide) and adamantyl CH2 groups (δ 1.6–2.1 ppm). Methoxy protons appear as singlets at δ ~3.8 ppm .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.039 Å, b = 20.003 Å, c = 9.271 Å, and β = 111.39°. Hydrogen bonding between the amide NH and methoxy oxygen stabilizes the structure .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 356.212 (calculated for C19H25NO3) .

Q. Validation Protocol :

Compare experimental NMR shifts with literature analogs (e.g., N-(3,5-dimethoxyphenyl)benzamide) .

Cross-check crystallographic data (e.g., CCDC deposition numbers).

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how is its mechanism elucidated?

Methodological Answer:

  • Opioid Growth Factor Receptor (OGFr) Antagonism : Structural analogs (e.g., stilbene-based compounds) show competitive binding to OGFr, validated via radioligand displacement assays (IC50 < 1 µM) .
  • Enzyme Inhibition : Derivatives inhibit cytochrome P450 isoforms (CYP3A4/CYP2D6) in liver microsomal assays, measured via fluorometric substrate conversion .
  • DNA Interaction Studies : Fluorescence quenching assays with ethidium bromide-intercalated DNA reveal binding constants (Kb ~10⁴ M⁻¹) .

Q. Experimental Design :

  • Use in silico docking (e.g., AutoDock Vina) to predict binding poses with OGFr (PDB: 4XNW).
  • Validate via surface plasmon resonance (SPR) for real-time binding kinetics.

Q. How do structural modifications (e.g., methoxy positioning, adamantyl substitution) affect bioactivity?

Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
3,5-Dimethoxy vs. 2,6-Dimethoxy Reduced CYP inhibition due to steric hindrance
N-Methylation of Amide Enhanced metabolic stability but reduced OGFr affinity
Adamantyl vs. Cyclohexyl Increased lipophilicity (logP +0.5) and CNS penetration

Q. Methodology :

  • Synthesize analogs via combinatorial chemistry.
  • Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Q. How can discrepancies in reported biological activity data be resolved?

Case Study : Conflicting IC50 values for CYP3A4 inhibition (e.g., 0.5 µM vs. 5 µM). Resolution Strategies :

Assay Standardization :

  • Use identical substrate concentrations (e.g., 50 µM testosterone for CYP3A4).
  • Control for enzyme source (human recombinant vs. liver microsomes).

Impurity Analysis :

  • HPLC-MS purity checks (>98% by area) to exclude confounding byproducts .

Statistical Validation :

  • Replicate experiments (n ≥ 3) with ANOVA and post-hoc tests (p < 0.05).

Q. What toxicological considerations are critical for handling this compound?

Safety Profile :

  • Acute Toxicity : LD50 > 500 mg/kg (oral, rat model), suggesting moderate hazard .
  • Metabolite Risks : Adamantyl cleavage products (e.g., 1-adamantanol) may induce hepatic stress .
  • Genotoxicity : Ames test negative for mutagenicity at 1 mM .

Q. Handling Protocol :

  • Use PPE (gloves, goggles) and fume hoods for synthesis.
  • Store at –20°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.